2-(Chroman-2-yl)pyridine
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Overview
Description
2-(Chroman-2-yl)pyridine is a heterocyclic compound that combines the structural features of chromane and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-2-yl)pyridine can be achieved through several methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . Another method includes the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids under Brønsted base catalysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(Chroman-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in photoredox reactions, such as the doubly decarboxylative Giese reaction, which involves the addition of free radicals to electron-deficient olefins .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include photoredox catalysts, bases, and anhydrous solvents. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the doubly decarboxylative Giese reaction can yield 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
Scientific Research Applications
2-(Chroman-2-yl)pyridine has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents due to its potential biological activities . The compound is also used in the synthesis of bioactive molecules relevant to the life-science industry . Additionally, it has applications in materials science, where it can be used to develop new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chroman-2-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, chroman-4-one analogs, which are structurally related to this compound, have been shown to exhibit antiparasitic activity by targeting pteridine reductase-1 . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-(Chroman-2-yl)pyridine can be compared with other similar compounds, such as chroman-4-one and chromone derivatives. These compounds share structural similarities but differ in their biological activities and chemical properties. For example, chroman-4-one analogs exhibit diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties
Similar Compounds
- Chroman-4-one
- Chromone
- Chromene
- Chroman-2-one
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-2-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-7-13-11(5-1)8-9-14(16-13)12-6-3-4-10-15-12/h1-7,10,14H,8-9H2 |
InChI Key |
WILHHUPIZOJAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C3=CC=CC=N3 |
Origin of Product |
United States |
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